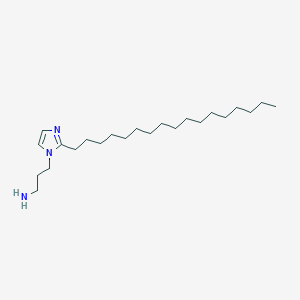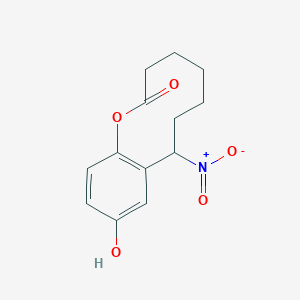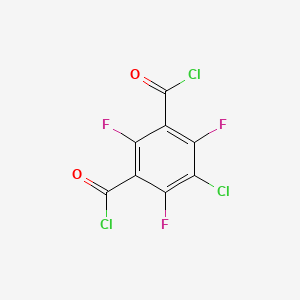
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride is an aromatic compound with the molecular formula C8Cl3F3O2 It is characterized by the presence of three fluorine atoms, one chlorine atom, and two carbonyl chloride groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride typically involves the chlorination and fluorination of benzene derivatives. One common method involves the reaction of 1,3,5-trichlorobenzene with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions . The resulting intermediate is then subjected to further chlorination to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The carbonyl chloride groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbonyl chloride groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carbonyl chloride groups results in the formation of carboxylic acids .
Scientific Research Applications
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar structure but lacks the carbonyl chloride groups.
1,2,4-Trifluorobenzene: Contains three fluorine atoms but lacks the chlorine and carbonyl chloride groups.
3,4,5-Trifluoronitrobenzene: Contains fluorine and nitro groups instead of chlorine and carbonyl chloride groups.
Uniqueness
5-Chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl dichloride is unique due to the presence of both chlorine and fluorine atoms along with carbonyl chloride groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
110649-94-0 |
|---|---|
Molecular Formula |
C8Cl3F3O2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-chloro-2,4,6-trifluorobenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8Cl3F3O2/c9-3-5(13)1(7(10)15)4(12)2(6(3)14)8(11)16 |
InChI Key |
HKNZKJWCOFFIJD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)C(=O)Cl)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


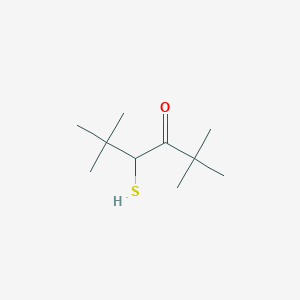
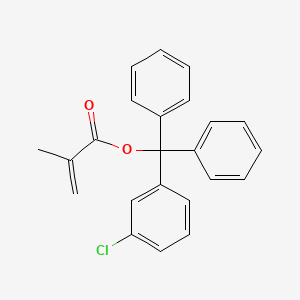
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)
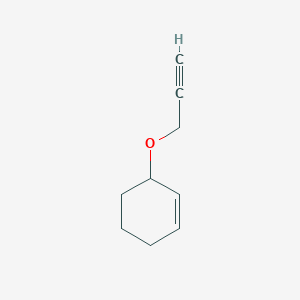
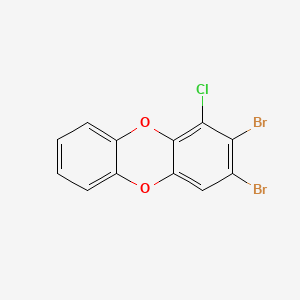
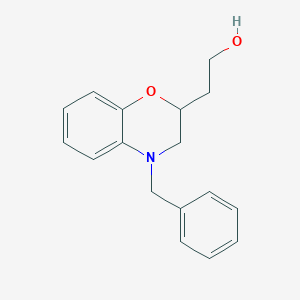
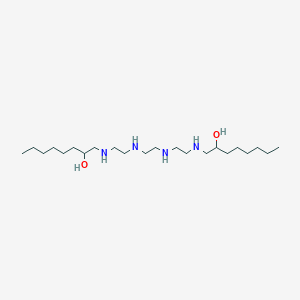
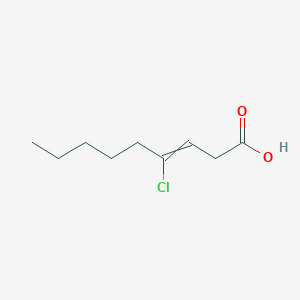
![1-Acetyl-4-[(prop-2-en-1-yl)oxy]-1H-indole-3-carbaldehyde](/img/structure/B14325766.png)
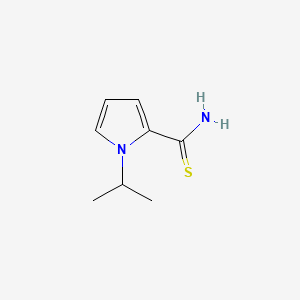
![5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14325775.png)
